molecular formula C35H70N2O2 B14223669 N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide CAS No. 823807-37-0

N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide

Cat. No.: B14223669
CAS No.: 823807-37-0
M. Wt: 550.9 g/mol
InChI Key: DHZUEZRUZHEPGE-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two amide groups attached to a central propane backbone, with each amide group further substituted with two 2-ethylhexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide typically involves the reaction of propanediamine with 2-ethylhexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Dissolution of propanediamine in an appropriate solvent such as dichloromethane.
  • Addition of 2-ethylhexyl isocyanate dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for several hours to ensure complete conversion.
  • Purification of the product using techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the 2-ethylhexyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyl-substituted derivatives.

Scientific Research Applications

N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: The compound can be used as a model molecule to study the interactions between amides and biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is being conducted to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.

    Industry: It is used as a plasticizer in the production of polymers and as a stabilizer in the formulation of lubricants and coatings.

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with metal ions, forming stable coordination complexes. These complexes can act as catalysts in various chemical reactions.

    Pathways Involved: In biological systems, the compound can interact with proteins and enzymes, potentially affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of the propanediamide backbone in N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide provides it with distinct chemical and physical properties compared to its analogs with longer carbon chains. This structural difference can influence its reactivity, solubility, and interaction with other molecules.

Properties

CAS No.

823807-37-0

Molecular Formula

C35H70N2O2

Molecular Weight

550.9 g/mol

IUPAC Name

N,N,N',N'-tetrakis(2-ethylhexyl)propanediamide

InChI

InChI=1S/C35H70N2O2/c1-9-17-21-30(13-5)26-36(27-31(14-6)22-18-10-2)34(38)25-35(39)37(28-32(15-7)23-19-11-3)29-33(16-8)24-20-12-4/h30-33H,9-29H2,1-8H3

InChI Key

DHZUEZRUZHEPGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC

Origin of Product

United States

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